N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide
Description
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with a 4-aminophenyl group and a 2-methoxyphenoxy moiety. The compound’s structure combines aromatic and ether functionalities, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-6-4-3-5-14(15)20-2)16(19)18-13-9-7-12(17)8-10-13/h3-11H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLKKTYLOSTZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenol and 2-methoxyphenol.
Formation of Intermediate: The 4-aminophenol is first reacted with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate is then coupled with 2-methoxyphenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
- Reduction
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Biological Activity
N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound consists of an amine group and a methoxyphenoxy moiety, which contribute to its biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate the activity of various proteins involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain kinases or proteases that are crucial in cancer progression.
- Receptor Modulation : It could interact with receptors involved in inflammatory responses or cellular growth.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound showed promising results with IC50 values in the low micromolar range, indicating potent activity against these cell lines.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 5.0 | 10 |
| PC-3 | 3.5 | 8 |
Mechanistic Studies
In mechanistic studies, this compound was shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests that the compound can effectively promote programmed cell death in cancer cells.
Case Studies
- Breast Cancer Study : In a recent study published in Cancer Research, this compound was tested on MCF-7 cells. The results indicated a significant reduction in cell viability after 48 hours of treatment, correlating with increased levels of cleaved caspase-3, a marker of apoptosis .
- Prostate Cancer Study : Another investigation focused on its effects on PC-3 cells, reporting that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate that while the compound is effective against cancer cells, it shows minimal cytotoxicity towards normal human cells at therapeutic concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide, highlighting key differences in substituents, physicochemical properties, and inferred structure-activity relationships (SAR):
Key Observations:
The ortho-methoxy group in the target compound may introduce steric hindrance compared to para-substituted analogs, affecting binding pocket accessibility .
Lipophilicity and Bioavailability: Bulky substituents (e.g., sec-butyl in ) increase molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
Hydrogen Bonding and Metabolism: Hydroxyl groups () introduce H-bond donor capacity but may increase susceptibility to glucuronidation, reducing metabolic stability. N-Methylation () reduces H-bond donor sites, which may prolong half-life but diminish target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
